3-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of phenol to form 4-bromophenol, which is then reacted with propanoyl chloride to yield 4-bromophenoxypropanoyl chloride. This intermediate is further reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, this compound is esterified with 4-methoxybenzoic acid to produce the target compound .
Industrial Production Methods
the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 3-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 4-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-iodobenzoate
Uniqueness
What sets 3-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both bromine and methoxy groups, along with the carbohydrazonoyl linkage, makes it particularly versatile for various research applications .
Properties
CAS No. |
765275-97-6 |
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Molecular Formula |
C24H21BrN2O5 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
[3-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H21BrN2O5/c1-16(31-21-12-8-19(25)9-13-21)23(28)27-26-15-17-4-3-5-22(14-17)32-24(29)18-6-10-20(30-2)11-7-18/h3-16H,1-2H3,(H,27,28)/b26-15+ |
InChI Key |
PKSYDJYUXSDXIG-CVKSISIWSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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